molecular formula C26H30O8 B11966415 tert-butyl 1-(3,4-dimethoxyphenyl)-4-hydroxy-5,6,7-trimethoxynaphthalene-2-carboxylate CAS No. 96765-38-7

tert-butyl 1-(3,4-dimethoxyphenyl)-4-hydroxy-5,6,7-trimethoxynaphthalene-2-carboxylate

Cat. No.: B11966415
CAS No.: 96765-38-7
M. Wt: 470.5 g/mol
InChI Key: PKXFTGAYOBXESM-UHFFFAOYSA-N
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Description

Tert-butyl 1-(3,4-dimethoxyphenyl)-4-hydroxy-5,6,7-trimethoxynaphthalene-2-carboxylate is a complex organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by its unique structure, which includes multiple methoxy groups and a tert-butyl ester functional group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(3,4-dimethoxyphenyl)-4-hydroxy-5,6,7-trimethoxynaphthalene-2-carboxylate typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(3,4-dimethoxyphenyl)-4-hydroxy-5,6,7-trimethoxynaphthalene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction can lead to the formation of simpler hydrocarbons.

Scientific Research Applications

Tert-butyl 1-(3,4-dimethoxyphenyl)-4-hydroxy-5,6,7-trimethoxynaphthalene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies in drug development and pharmacology.

    Medicine: Research into its effects on biological systems could lead to the development of new therapeutic agents.

    Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which tert-butyl 1-(3,4-dimethoxyphenyl)-4-hydroxy-5,6,7-trimethoxynaphthalene-2-carboxylate exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways within biological systems. These interactions could involve binding to specific receptors or enzymes, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxyphenyl)-2-nitroethene: Shares the dimethoxyphenyl group but differs in its nitroethene structure.

    4-Hydroxy-3,5-dimethoxybenzaldehyde: Contains similar methoxy and hydroxy groups but lacks the naphthalene core.

    Tert-butyl 4-hydroxybenzoate: Similar tert-butyl ester group but with a simpler aromatic ring structure.

Uniqueness

Tert-butyl 1-(3,4-dimethoxyphenyl)-4-hydroxy-5,6,7-trimethoxynaphthalene-2-carboxylate is unique due to its combination of multiple methoxy groups, a hydroxy group, and a tert-butyl ester functional group on a naphthalene core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

96765-38-7

Molecular Formula

C26H30O8

Molecular Weight

470.5 g/mol

IUPAC Name

tert-butyl 1-(3,4-dimethoxyphenyl)-4-hydroxy-5,6,7-trimethoxynaphthalene-2-carboxylate

InChI

InChI=1S/C26H30O8/c1-26(2,3)34-25(28)16-12-17(27)22-15(13-20(31-6)23(32-7)24(22)33-8)21(16)14-9-10-18(29-4)19(11-14)30-5/h9-13,27H,1-8H3

InChI Key

PKXFTGAYOBXESM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C2=CC(=C(C(=C2C(=C1)O)OC)OC)OC)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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